3-Cyclohexyloxypropionaldehyde
Description
3-Cyclohexyloxypropionaldehyde is an organic compound featuring a cyclohexyl ether group (C₆H₁₁-O-) linked to the third carbon of a propionaldehyde chain (CH₂-CH₂-CHO). Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound’s structure combines the hydrophobic cyclohexyl moiety with the reactive aldehyde group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
3-cyclohexyloxypropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-4-8-11-9-5-2-1-3-6-9/h7,9H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZTTYYGNJNCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyloxypropionaldehyde typically involves the reaction of cyclohexanol with 3-chloropropionaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol attacks the electrophilic carbon of the chloropropionaldehyde, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyloxypropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ether linkage can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Cyclohexyloxypropionic acid.
Reduction: Cyclohexyloxypropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclohexyloxypropionaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyloxypropionaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ether linkage provides stability and influences the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Cyclohexyloxypropionaldehyde with structurally related compounds, emphasizing differences in functional groups, molecular properties, and applications:
Key Structural and Functional Differences:
Reactivity: Aldehyde vs. Ester/Sulfonamide: The aldehyde group in this compound and 3-Cyclohexylpropionaldehyde is highly reactive toward nucleophiles (e.g., Grignard reagents), whereas sulfonamides and esters exhibit stability under basic or acidic conditions . Acidity: 3-Cyclohexylaminopropanesulfonic acid (pKa ~1-2 for sulfonic acid) is significantly more acidic than other compounds, making it suitable for pH buffering .
Solubility :
- The sulfonic acid derivative () is water-soluble due to its ionic nature, while the aldehyde and ester analogs are more lipophilic, favoring organic solvents .
Biological Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
